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molecular formula C10H21NO2 B8302590 Methyl 6-propylamino-hexanoate

Methyl 6-propylamino-hexanoate

Cat. No. B8302590
M. Wt: 187.28 g/mol
InChI Key: KBWKSJUUMVRMKT-UHFFFAOYSA-N
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Patent
US07906517B2

Procedure details

Propylamine (0.65 g) is dissolved in tetrahydrofuran (5 ml) and thereto is added pyridine (0.89 ml), followed by an addition dropwise of methyl adipoyl chloride (1.96 g) under ice-cooling and the mixture is stirred at room temperature for 1 hour. To the reaction mixture is added a saturated brine, and the mixture is extracted with ethyl acetate. The organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is dissolved in tetrahydrofuran (30 ml) and thereto is added sodium borohydride (1.93 g) at room temperature and the mixture is heated to 65° C. and thereto is added dropwise acetic acid (2.92 ml) over 1 hour and the mixture is stirred at the same temperature for 9 hours. To reaction mixture is added an ice-cooled dilute hydrochloric acid, and the mixture is stirred for 30 minutes and extracted with ethyl acetate, and the organic layer is washed with a mixed solution of a saturated aqueous sodium bicarbonate solution and a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is dissolved in methanol (5 ml) and thereto is added a 4N-hydrochloric acid in dioxane (7.5 mL) and the mixture is stirred at room temperature overnight. To the reaction mixture is added a saturated aqueous sodium bicarbonate solution and a saturated brine, and the mixture is extracted six times with ethyl acetate and the collected organic layer is dried over magnesium sulfate, and concentrated under reduced pressure to give methyl 6-propylamino-hexanoate (914 mg). MS (m/z): 188 [M+H]+
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].N1C=CC=CC=1.C[CH:12]([CH2:16][CH2:17][CH2:18][C:19](Cl)=O)[C:13](Cl)=[O:14].Cl.[O:23]1CCC[CH2:24]1>[Cl-].[Na+].O>[CH2:1]([NH:4][CH2:19][CH2:18][CH2:17][CH2:16][CH2:12][C:13]([O:23][CH3:24])=[O:14])[CH2:2][CH3:3] |f:5.6.7|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.89 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.96 g
Type
reactant
Smiles
CC(C(=O)Cl)CCCC(=O)Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in tetrahydrofuran (30 ml)
ADDITION
Type
ADDITION
Details
is added sodium borohydride (1.93 g) at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 65° C.
ADDITION
Type
ADDITION
Details
is added dropwise acetic acid (2.92 ml) over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at the same temperature for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
To reaction mixture
STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer is washed with a mixed solution of a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in methanol (5 ml)
ADDITION
Type
ADDITION
Details
is added a 4N-hydrochloric acid in dioxane (7.5 mL)
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the reaction mixture is added a saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
a saturated brine, and the mixture is extracted six times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the collected organic layer is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)NCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 914 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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